

discovery and history of 4-Hydroxybenzoic acid

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Compound of Interest

Compound Name: 4-Hydroxybenzoate

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An In-depth Technical Guide to the Discovery and History of 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It manifests as a white crystalline solid with slight solubility in water and chloroform, but greater solubility in polar organic solvents like alcohols and acetone.^{[1][2]} This compound is of significant interest due to its widespread applications, primarily as a precursor for the synthesis of its esters, known as parabens, which are extensively used as preservatives in the cosmetic, pharmaceutical, and food industries.^{[3][4][5]} Beyond its role in preservation, 4-HBA is a versatile platform chemical for the synthesis of various valuable compounds, including resveratrol, muconic acid, and certain polymers.^[4] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental protocols related to 4-Hydroxybenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxybenzoic acid is presented in the table below.

Property	Value
Chemical Formula	<chem>C7H6O3</chem>
Molar Mass	138.12 g/mol
Appearance	White, granular crystalline powder
Melting Point	213-217 °C
Boiling Point	298 °C (decomposes)
Density	1.497 g/cm ³ at 20 °C
Water Solubility	0.49 g in 100 g of solution at 20 °C 33.5 g in 100 g of solution at 100 °C
Solubility in Ethanol (99%)	38.75 g at 67 °C
Solubility in n-Butanol	19.5 g at 32.5 °C
Acidity (pKa)	4.54
logP	1.58

(Data sourced from:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#))

Historical Development and Discovery

The history of 4-Hydroxybenzoic acid is intrinsically linked to the development of synthetic organic chemistry in the 19th century, particularly the Kolbe-Schmitt reaction.

In 1860, Hermann Kolbe first synthesized salicylic acid (2-hydroxybenzoic acid) by heating sodium phenoxide with carbon dioxide.[\[7\]](#)[\[8\]](#) This reaction, initially carried out at room temperature and atmospheric pressure, was a landmark achievement.[\[7\]](#) However, the yields were low, never exceeding 50%, as half of the phenol was lost to volatilization.[\[7\]](#)

A significant advancement came in 1884 when Rudolf Schmitt modified Kolbe's method by conducting the carboxylation of sodium phenoxide under pressure (80-94 atmospheres) and at a temperature of 120-130 °C.[\[7\]](#)[\[9\]](#) This modification, now known as the Kolbe-Schmitt reaction, dramatically increased the yield of salicylic acid to nearly quantitative levels.[\[7\]](#)[\[9\]](#)

Crucially for the synthesis of 4-Hydroxybenzoic acid, it was discovered that the choice of the alkali metal cation in the phenoxide salt dictates the regioselectivity of the carboxylation. While sodium phenoxide primarily yields the ortho-isomer (salicylic acid), the use of potassium phenoxide favors the formation of the para-isomer, 4-Hydroxybenzoic acid.[\[10\]](#)[\[11\]](#) This discovery was pivotal for the industrial production of 4-HBA.

An alternative synthesis route was reported in 1947 by H. Gilman and C. E. Arntzen, who synthesized 4-HBA from 4-hydroxybenzaldehyde.[\[4\]](#)[\[5\]](#)[\[12\]](#) Although the Kolbe-Schmitt reaction remains the primary commercial method, this alternative synthesis expanded the toolkit for laboratory-scale preparation of 4-HBA.

Chemical Synthesis

The primary method for the industrial synthesis of 4-Hydroxybenzoic acid is the Kolbe-Schmitt reaction. The reaction conditions can be tuned to favor the formation of the para-isomer.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process where an alkali phenoxide is treated with carbon dioxide under elevated temperature and pressure.[\[10\]](#) The use of potassium phenoxide is critical for the preferential synthesis of 4-Hydroxybenzoic acid.

Reaction Conditions for the Synthesis of Hydroxybenzoic Acids via the Kolbe-Schmitt Reaction

Phenoxide	Temperature (°C)	Pressure (atm)	Product(s)	Yield (%)
Sodium Phenoxide	125	100	Salicylic Acid (o-Hydroxybenzoic Acid)	High
Sodium Phenoxide	150	-	Mixture of Salicylic Acid and 4-HBA	95
Potassium Phenoxide	220-250	High	4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)	High
Potassium Naphthoxide	230	5 MPa	4-Hydroxy-2-naphthoic acid	87
Sodium Naphthoxide	230	5 MPa	2-Hydroxy-1-naphthoic acid and 4-hydroxy-2-naphthoic acid	84.5 and 2.0 respectively

(Data sourced from:[10][13][14])

Experimental Protocols

This procedure is adapted from Organic Syntheses, a reliable source for laboratory preparations.[15]

Materials:

- Salicylic acid (U.S.P. grade)
- Potassium carbonate
- Decolorizing charcoal

- Concentrated hydrochloric acid
- Water

Procedure:

- In a 20-cm porcelain dish, slowly stir 60 g (0.43 mole) of potassium carbonate into a mixture of 100 g (0.725 mole) of salicylic acid and 150 cc of water.
- Evaporate the solution on a steam bath to obtain a thick, pasty residue.
- Break the residue into small pieces and dry in an oven at 105–110°C for two hours.
- Grind the solid as finely as possible, dry for another two hours at 105–110°C, and grind again to a fine powder.
- Place the finely powdered mixture of potassium salicylate and carbonate in a 500-cc round-bottomed flask and immerse it in an oil bath heated to 240°C.
- Maintain this temperature for one and a half hours, stirring the solid occasionally with a curved glass rod.
- Once the reaction is complete, transfer the hot product to a 2-L flask containing 1 L of hot water.
- Rinse the reaction flask with several portions of the hot solution and add to the 2-L flask.
- Acidify the alkaline solution with concentrated hydrochloric acid (approximately 75 cc).
- Heat the solution nearly to boiling and add 5–6 g of decolorizing charcoal.
- Filter the hot solution to remove a small quantity of brown resin.
- Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid.
- A second crop of crystals can be obtained by concentrating the filtrate.

- For purification, dissolve the crude product in 300 cc of hot water, boil with 4–5 g of decolorizing charcoal for a few minutes, and filter the solution.
- Cool the filtrate thoroughly to obtain the purified product, which is then filtered with suction and washed with 10–15 cc of cold water.

The expected yield of purified p-hydroxybenzoic acid is 35–40 g (70–80% of the theoretical amount), with a melting point of 211–212°C.[15]

This protocol provides a conceptual overview of a diazotization-hydrolysis route.

Materials:

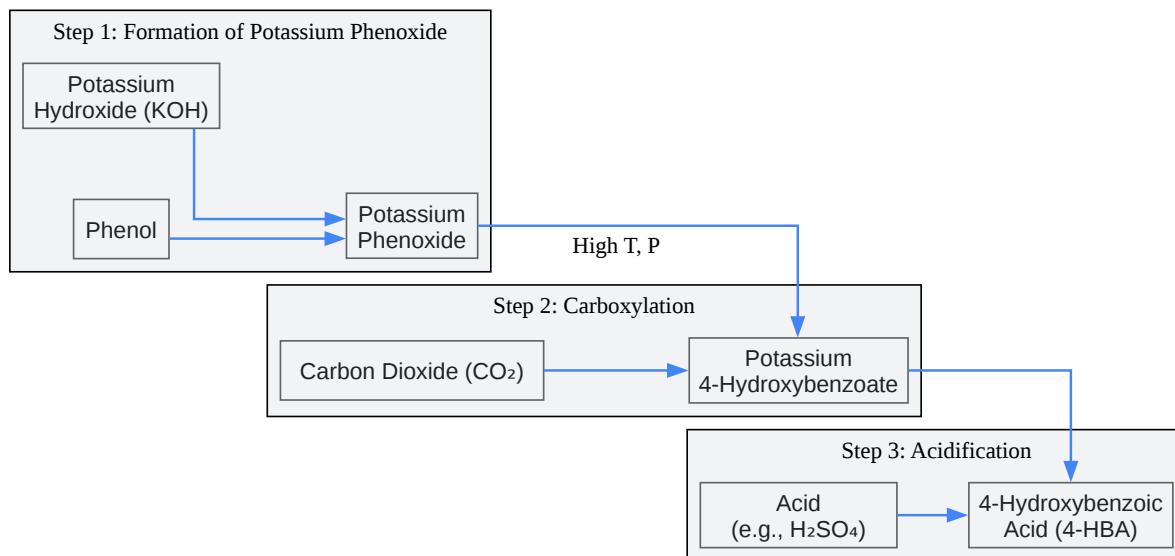
- 4-Aminobenzoic acid (PABA)
- Sodium nitrite
- Sulfuric acid
- Water
- Ice

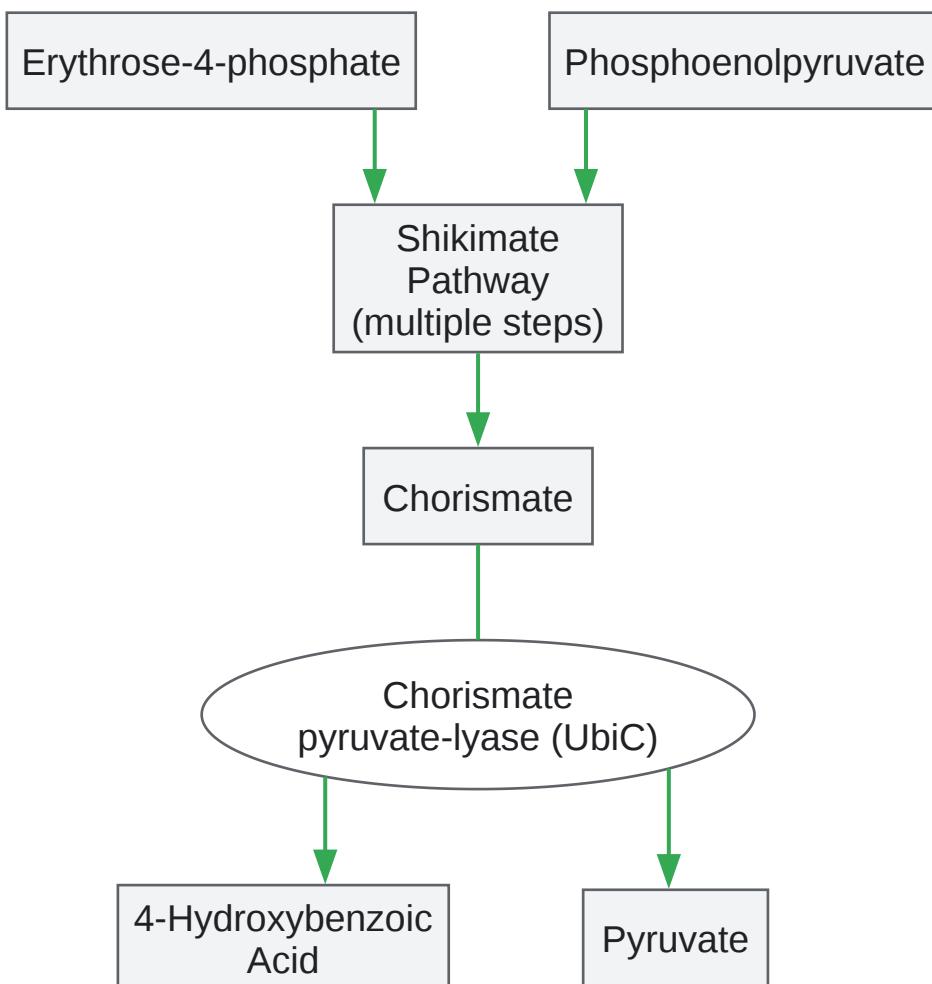
Procedure:

- Dissolve 4-aminobenzoic acid in dilute sulfuric acid and cool the solution in an ice bath to 0–5°C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the PABA solution while maintaining the temperature between 0 and 5°C. This forms the diazonium salt.
- Gently heat the diazonium salt solution to around 60–70°C. Nitrogen gas will be evolved.
- Continue heating until the evolution of nitrogen ceases.
- Cool the reaction mixture to room temperature to allow the 4-Hydroxybenzoic acid to crystallize.

- Collect the crude product by filtration and recrystallize from hot water for purification.

Visualizing the Kolbe-Schmitt Reaction Workflow





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